molecular formula C9H16F2N2O2 B1378923 Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate CAS No. 1408074-83-8

Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

Cat. No. B1378923
M. Wt: 222.23 g/mol
InChI Key: DODJSPBKCAGGTQ-UHFFFAOYSA-N
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Patent
US09290496B2

Procedure details

A solution of tert-butyl 4-azido-3,3-difluoropyrrolidine-1-carboxylate (3.01 g, 12.1 mmol) in ethanol (300 mL) was degassed with nitrogen and 20% Pd/C (300 mg) was added. The resulting mixture was stirred under hydrogen atmosphere (balloon) for 16 hr. The catalyst was removed by filtration. The filtrate was evaporated to give the title product as an oil (2.63 g, 98% yield, >85% purity). 1H NMR (400 MHz, chloroform-d) δ ppm 3.73-3.87 (m, 2 H) 3.69 (d, J=10.64 Hz, 1 H) 3.50-3.62 (m, 1 H) 3.13 (d, J=6.85 Hz, 1 H) 1.45-1.48 (m, 9 H). 19F NMR (376 MHz, chloroform-d) δ ppm −115.05-−110.78 (m, 1F) −120.95-−117.90 (m, 1 F). m/z (APCI+) for C9H16F2N2O2 123 (M+H)+.
Name
tert-butyl 4-azido-3,3-difluoropyrrolidine-1-carboxylate
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]1([F:17])[F:16])=[N+]=[N-]>C(O)C.[Pd]>[NH2:1][CH:4]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:13])([CH3:15])[CH3:14])=[O:10])[CH2:6][C:5]1([F:17])[F:16]

Inputs

Step One
Name
tert-butyl 4-azido-3,3-difluoropyrrolidine-1-carboxylate
Quantity
3.01 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(C1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen atmosphere (balloon) for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1C(CN(C1)C(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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